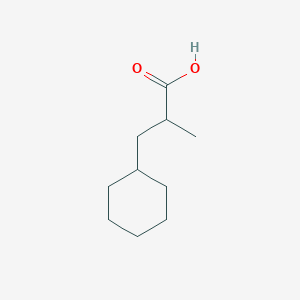

3-Cyclohexyl-2-methylpropanoic acid

Description

3-Cyclohexyl-2-methylpropanoic acid (C₁₀H₁₈O₂, molecular weight: 170.25 g/mol) is a branched carboxylic acid featuring a cyclohexyl substituent at the β-position and a methyl group at the α-position of the propanoic acid backbone. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of histamine H₂ receptor agonists . Its structural rigidity and lipophilicity, imparted by the cyclohexyl group, enhance receptor binding affinity and metabolic stability in drug candidates . Commercial availability (e.g., CymitQuimica, 250 mg for €463) underscores its relevance in organic synthesis .

Properties

IUPAC Name |

3-cyclohexyl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOPJNFYPNUPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylacetyl imidazolide with potassium ethyl methylmalonate in the presence of triethylamine and magnesium chloride in acetonitrile. The reaction mixture is then refluxed and subsequently treated with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of 3-Cyclohexyl-2-methylpropanoic acid typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclohexyl-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-Cyclohexylpentanoic Acid

- Structure: Differs by an extended aliphatic chain (pentanoic acid backbone vs. propanoic acid).

- Synthetic Utility: Used in the synthesis of acylguanidine derivatives (e.g., compound 4.46a). However, the yield (28%) is significantly lower compared to 3-cyclohexyl-2-methylpropanoic acid derivatives (76%), suggesting steric or electronic challenges in coupling reactions .

- Biological Relevance : Reduced potency in H₂ receptor activation compared to 2-methyl-substituted analogs, highlighting the importance of α-methyl branching for optimal activity .

2-(3-Hydroxycyclohexyl)-2-methylpropanoic Acid

- Structure : Incorporates a hydroxyl group on the cyclohexyl ring.

- Applications: Not explicitly reported in pharmacological studies, though the hydroxyl group may enable hydrogen bonding in target interactions .

(2R)-3-Cyclohexyl-2-methylpropanoic Acid

2-(4-Cyanophenyl)-3-cyclohexyl-2-methylpropanoic Acid (3ah)

- Structure: Features a para-cyanophenyl substituent at the α-position.

- Synthesis : Lower yield (41%) compared to parent compound derivatives, attributed to steric hindrance from the bulky aryl group .

- Potential Applications: The electron-withdrawing cyano group may modulate electronic properties, influencing binding kinetics in receptor-ligand interactions .

Structure-Activity Relationships (SAR)

- α-Methyl Group: Critical for synthetic efficiency and receptor affinity. Its absence (e.g., in 3-cyclohexylpentanoic acid) reduces yield and activity .

- Cyclohexyl Substituent : Enhances lipophilicity and conformational rigidity, favoring hydrophobic interactions in drug-receptor binding .

- Functional Group Modifications : Hydroxyl or aryl substitutions alter solubility and steric profiles, necessitating trade-offs between bioavailability and target engagement .

Biological Activity

3-Cyclohexyl-2-methylpropanoic acid (C₉H₁₈O₂), a compound notable for its structural complexity, has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Cyclohexyl-2-methylpropanoic acid features a cyclohexyl group and a methyl group on the propanoic acid backbone, which contributes to its unique chemical properties. The compound's molecular formula is C₉H₁₈O₂, with a molar mass of 158.24 g/mol. This structure allows for various interactions with biological systems, influencing its activity.

Mechanisms of Biological Activity

The biological activity of 3-Cyclohexyl-2-methylpropanoic acid is primarily attributed to its ability to interact with specific molecular targets and pathways.

- Ligand Binding: The compound can act as a ligand, binding to receptors or enzymes. This interaction may modulate their activity, leading to various biological effects such as anti-inflammatory responses and potential therapeutic benefits.

- Enzyme Interaction: Preliminary studies suggest that it may influence enzyme activity through stereospecific binding, particularly in the context of drug development where chiral compounds are essential.

Biological Activities

Research indicates that 3-Cyclohexyl-2-methylpropanoic acid exhibits several biological activities:

- Anti-inflammatory Properties: The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.

- Pharmaceutical Applications: It is being investigated as a building block in the synthesis of chiral drugs, which are crucial for developing effective pharmaceuticals due to their specific enantiomer requirements.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Cyclohexyl-2-methylpropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexylacetic acid | C₉H₁₈O₂ | Similar structure but lacks the methyl group on the propanoic chain. |

| 2-Methylpropanoic acid | C₄H₈O₂ | Lacks the cyclohexyl group; simpler structure. |

| Cyclohexylpropanoic acid | C₉H₁₈O₂ | Similar structure but without the methyl group. |

Uniqueness: The combination of both cyclohexyl and methyl groups imparts distinct chemical and biological properties that set it apart from these similar compounds.

Case Studies and Research Findings

- Pharmacological Studies: In pharmacological evaluations, 3-Cyclohexyl-2-methylpropanoic acid has shown promise in modulating inflammatory pathways. Specific studies have documented its effectiveness in reducing markers of inflammation in vitro .

- Synthesis and Applications: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in drug development. Its structural characteristics allow for diverse applications across medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.